molecular formula C14H16N2O2 B2461705 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 306730-32-5

5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B2461705
CAS No.: 306730-32-5
M. Wt: 244.294
InChI Key: KKPAXNKEFGDYCM-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a methoxy group, a phenol group, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-methyl-2-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinone derivatives, while reduction of a nitro group would produce an amine .

Scientific Research Applications

5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine derivative can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenol groups provide reactivity in various chemical reactions, while the pyridine derivative enhances its potential biological activities .

Properties

IUPAC Name

5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-5-6-15-14(7-10)16-9-11-3-4-12(18-2)8-13(11)17/h3-8,17H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPAXNKEFGDYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325983
Record name 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306730-32-5
Record name 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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